1-Naphthol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthol can be synthesized through the hydroxylation of naphthalene using sulfuric acid and sodium hydroxide. The reaction involves the following steps:
- Naphthalene is sulfonated using sulfuric acid to form naphthalene-1-sulfonic acid.
- The sulfonic acid is then hydrolyzed using sodium hydroxide to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 1,4-naphthoquinone using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 1-naphthalenol using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to derivatives like 1-nitronaphthalene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitric acid for nitration reactions.
Major Products:
Oxidation: 1,4-naphthoquinone.
Reduction: 1-naphthalenol.
Substitution: 1-nitronaphthalene.
Scientific Research Applications
1-Naphthol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a fluorescent probe for studying microenvironmental changes in various chemical systems.
Biology: Used in biochemical assays to detect enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Applied in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-Naphthol exerts its effects through excited state proton transfer (ESPT). Upon excitation, it undergoes proton transfer, resulting in fluorescence. This property makes it useful for sensing environmental changes at the molecular level . The molecular targets and pathways involved include interactions with various biomolecules and changes in the microenvironment .
Comparison with Similar Compounds
2-Naphthol: Another naphthol derivative with similar properties but different reactivity and applications.
Phenol: A simpler aromatic compound with hydroxyl group, used in various chemical processes.
Resorcinol: A dihydroxy benzene derivative with applications in medicine and industry.
Uniqueness of 1-Naphthol: this compound’s unique ESPT property sets it apart from other similar compounds. Its ability to act as a fluorescent probe for sensing microenvironmental changes makes it highly valuable in scientific research .
Properties
IUPAC Name |
naphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCVRFUGPWSIIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26716-77-8, 19402-71-2 (potassium salt) | |
Record name | 1-Naphthol homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26716-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Naphthol | |
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DSSTOX Substance ID |
DTXSID6021793 | |
Record name | 1-Naphthol | |
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Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Colorless or yellow solid; [Hawley] Darkens on exposure to light; [Merck Index] Colorless crystalline solid; [MSDSonline], Solid | |
Record name | 1-Naphthalenol | |
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Record name | 1-Naphthol | |
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Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
288 °C, 279.00 to 280.00 °C. @ 760.00 mm Hg | |
Record name | 1-NAPHTHOL | |
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Record name | 1-Naphthol | |
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Flash Point |
153 °C (open cup) | |
Record name | 1-NAPHTHOL | |
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Solubility |
In water, 866 mg/L at 25 °C, Very soluble in ethanol and ether, soluble in acetone, Freely soluble in benzene, chloroform and alkali hydroxide solutions, 866 mg/L @ 24C (exp) | |
Record name | 1-NAPHTHOL | |
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Record name | 1-Naphthol | |
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Density |
1.0954 at 98.7 °C/4 °C | |
Record name | 1-NAPHTHOL | |
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Vapor Pressure |
0.000274 [mmHg], 1.7 mm Hg at 110 °C (2.74X10-4 mm Hg at 25 °C) /extrapolated to solid-phase/ | |
Record name | 1-Naphthol | |
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Mechanism of Action |
The mechanism(s) of toxicity of 1-naphthol and two of its possible metabolites, 1,2- and 1,4-naphthoquinone, to freshly isolated rat hepatocytes has been studied. 1-Naphthol and both naphthoquinones exhibited a dose-dependent toxicity to hepatocytes. [1-14C]-1-Naphthol was metabolised by hepatocytes predominantly to its glucuronic acid and sulphate ester conjugates, but small amounts of covalently bound products were also formed. Blebbing on the surface of the hepatocytes was observed following exposure to 1-naphthol and the naphthoquinones, together with a dose-dependent decrease in intracellular glutathione (GSH), which preceded the onset of cytotoxicity. The toxicity of 1-naphthol and the naphthoquinones was potentiated by dicoumarol, an inhibitor of DT-diaphorase (NAD(P)H:quinone oxidoreductase). This enhanced toxicity was accompanied by a greater amount of surface blebbing, an increased depletion of intracellular GSH, particularly in the case of 1-naphthol and 1,4-naphthoquinone, and a decreased metabolism of 1-naphthol to its conjugates with variable effects on the amount of covalently bound products formed. These results support the suggestion that the toxicity of 1-naphthol may be mediated by the formation of 1,2-naphthoquinone and/or 1,4-naphthoquinone, which may then be metabolised by one electron reduction to naphthosemiquinone radicals. These, in turn, may covalently bind to important cellular macromolecules or enter a redox cycle with molecular oxygen thereby generating active oxygen species. Both of these processes appear to play a role in producing the cytotoxic effects of 1-naphthol. | |
Record name | 1-NAPHTHOL | |
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Color/Form |
Yellow monoclinic needles from water, Colorless prisms (from toluene) | |
CAS No. |
90-15-3, 1321-67-1 | |
Record name | 1-Naphthol | |
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Record name | 1-Naphthalenol | |
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Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96 °C, 94.00 to 95.00 °C. @ 760.00 mm Hg | |
Record name | 1-NAPHTHOL | |
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Record name | 1-Naphthol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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